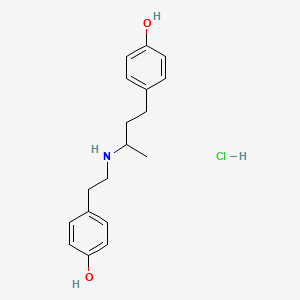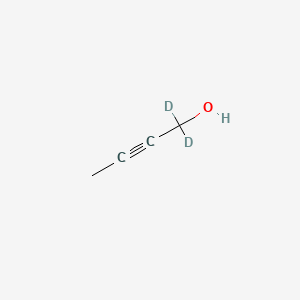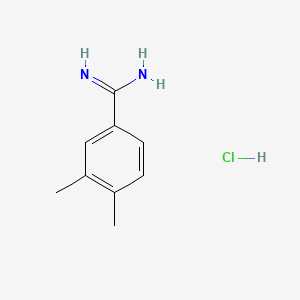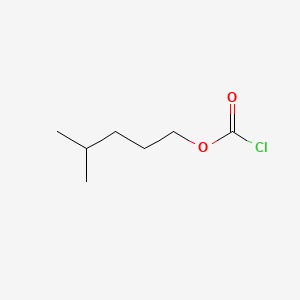
4-Methylpentyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4-Methylpentyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 4-Methylpentanol with phosgene (COCl2) under anhydrous conditions. The reaction proceeds as follows:
[ \text{COCl}_2 + \text{C}6\text{H}{13}\text{OH} \rightarrow \text{C}7\text{H}{13}\text{ClO}_2 + \text{HCl} ]
This reaction requires careful handling of phosgene, a highly toxic gas, and is typically conducted in a controlled environment to ensure safety .
Chemical Reactions Analysis
4-Methylpentyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methylpentanol, hydrochloric acid, and carbon dioxide.
Reduction: It can be reduced to 4-Methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylpentyl chloroformate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including azidoformates.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methylpentyl chloroformate involves its reactivity with nucleophiles. The carbonyl carbon in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates or carbonates, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role in organic synthesis and its reactivity with various nucleophiles .
Comparison with Similar Compounds
4-Methylpentyl chloroformate is similar to other chloroformates, such as 2-Methylpentyl chloroformate. its unique structure and reactivity make it distinct in certain applications. Similar compounds include:
2-Methylpentyl chloroformate: An isomer used in similar synthetic applications.
Methyl chloroformate: Used for introducing the methoxycarbonyl functionality.
Ethyl chloroformate: Another chloroformate used in organic synthesis.
These compounds share similar reactivity patterns but differ in their specific applications and properties.
Properties
CAS No. |
91983-09-4 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.629 |
IUPAC Name |
4-methylpentyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)4-3-5-10-7(8)9/h6H,3-5H2,1-2H3 |
InChI Key |
CWIJQZCCZLMQRP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCOC(=O)Cl |
Synonyms |
Carbonochloridic Acid 4-Methylpentyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2]oxazolo[4,3-g][2,1]benzoxazole](/img/structure/B570655.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)
![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)

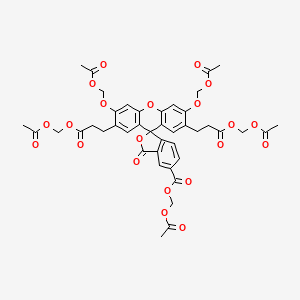
![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)
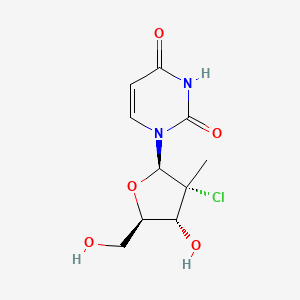
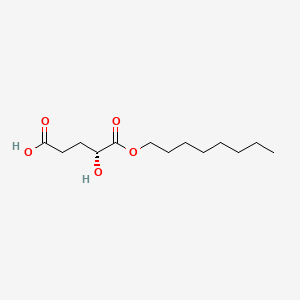
![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)
